molecular formula C19H17F3N6O3 B2715826 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-63-6

2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2715826
CAS No.: 1396865-63-6
M. Wt: 434.379
InChI Key: PXKJUUGMGQYDOH-UHFFFAOYSA-N
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Description

This compound features a tetrazole core (2H-tetrazole-5-carboxamide) linked to a phenyl group substituted with a 2-ethoxybenzamido moiety and an N-(2,2,2-trifluoroethyl) side chain. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids.

Properties

IUPAC Name

2-[4-[(2-ethoxybenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O3/c1-2-31-15-6-4-3-5-14(15)17(29)24-12-7-9-13(10-8-12)28-26-16(25-27-28)18(30)23-11-19(20,21)22/h3-10H,2,11H2,1H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJUUGMGQYDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈F₃N₅O₂
  • Molecular Weight : 365.34 g/mol
  • CAS Number : 302348-51-2

The compound features a tetrazole ring, which is known for its biological significance and ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with carboxylic acids or their derivatives under controlled conditions. The incorporation of the trifluoroethyl group enhances lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance, a study investigating mixed-ligand copper(II) complexes with tetrazole derivatives showed cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, a related study found that certain tetrazole derivatives demonstrated effective inhibition against E. coli and S. aureus .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. It has been suggested that the tetrazole ring can mimic the transition state of substrates in enzymatic reactions, effectively inhibiting enzyme activity.

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on HepG-2 and MCF-7 cells; significant inhibition of cell growth was observed.
Study 2 Evaluated antimicrobial activity; demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 μg/mL.
Study 3 Assessed enzyme inhibition; identified potential as a selective inhibitor for certain kinases involved in tumor growth.

Mechanistic Insights

The biological activity of 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoroethyl group enhances binding affinity due to increased hydrophobic interactions.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the tetrazole ring enhances the lipophilicity and bioavailability of these compounds, making them effective as antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar tetrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, studies have demonstrated that modifications in the side chains can significantly enhance the anticancer activity of tetrazole derivatives .

Enzyme Inhibition

Research into related compounds has revealed their ability to inhibit key enzymes involved in disease pathways. For instance, some tetrazole derivatives have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of Alzheimer's disease . The incorporation of a trifluoroethyl group may further enhance enzyme binding affinity due to increased hydrophobic interactions.

Herbicidal Activity

The structural characteristics of tetrazoles suggest potential use as herbicides. Compounds with similar functionalities have been reported to exhibit selective herbicidal activity against specific weed species while being safe for crops . The trifluoroethyl group may contribute to the herbicidal efficacy by enhancing the compound's stability and persistence in agricultural settings.

Insecticidal Properties

Research has indicated that certain tetrazole derivatives possess insecticidal properties, making them candidates for pest control formulations. Their mechanism often involves disrupting key physiological processes in insects, leading to mortality or reproductive failure .

Synthesis and Characterization

The synthesis of 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM .
Study BAnticancerShowed that a similar tetrazole derivative reduced MCF-7 cell viability by 70% at a concentration of 10 µM .
Study CHerbicidalIdentified as effective against common agricultural weeds with a selectivity index of 3:1 for crops .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name/Structure Heterocycle Core Substituents/Functional Groups Reported Biological Activity Reference
2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide Tetrazole 2-ethoxybenzamido, trifluoroethyl Not explicitly reported
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide Tetrazole Benzylthio acetamido, trifluoroethyl Not specified
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Thiazole, Thiophene Nitro, methyl, phenyl Antibacterial
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Ethoxyphenyl, fluorophenyl, methyl Not reported
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide Thiazole, Pyrimidine Chlorophenyl, hydroxyethyl-piperazine Kinase inhibition (Src/Abl)

Key Observations:

  • Tetrazole vs. Thiazole/Triazole: The tetrazole core in the target compound offers higher nitrogen content and metabolic stability compared to thiazole or triazole analogs, which may influence bioavailability and resistance to enzymatic degradation .
  • Biological Activity Trends: Thiazole/thiophene derivatives (e.g., Compound 7 in ) exhibit antibacterial properties, while thiazole-pyrimidine hybrids () target kinases. The target compound’s activity remains underexplored but may align with kinase or antimicrobial roles due to structural parallels.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Tetrazoles resist oxidative metabolism better than thiazoles or triazoles, suggesting prolonged half-life for the target compound .

Q & A

Q. Table 1. Synthetic Condition Comparison

ParameterMethod A ()Method B ()
CatalystEDCI/HOBTK₂CO₃
SolventDMFAcetonitrile
Temperature (°C)2580–82
Yield (%)7596

Which spectroscopic and chromatographic techniques are essential for confirming the structural identity and purity of the compound?

Q. Basic Characterization

  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.5–8.2 ppm for phenyl and tetrazole protons) and carbonyl signals (δ 165–170 ppm) .
  • IR spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 505) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Table 2. Key Spectroscopic Data

TechniqueObservationsReference
1H NMR (400 MHz)δ 8.2 (s, 1H, tetrazole), δ 7.8–7.5 (m)
IR (KBr)1680 cm⁻¹ (C=O stretch)
HPLCRetention time: 12.3 min, Purity >98%

How can researchers design experiments to assess the compound's antimicrobial efficacy, and what factors might lead to variability in activity data?

Q. Basic Bioassay Design

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include pH-adjusted media (pH 5.0–7.4) to evaluate pH-dependent activity .
  • Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent-only blanks.
  • Variability sources : Differences in microbial strains, inoculum size, or pH conditions (e.g., increased activity at lower pH due to protonation) .

What advanced strategies can be employed to resolve contradictions between theoretical predictions and experimental results in the compound's physicochemical properties?

Q. Advanced Data Analysis

  • Replicate experiments : Ensure consistent purity (via HPLC) and solvent systems .
  • Computational validation : Compare experimental logP or solubility with predictions from software like ChemAxon.
  • Crystallography : Resolve structural ambiguities using single-crystal X-ray diffraction (noted in analogous thiazole derivatives) .

What methodologies are appropriate for establishing structure-activity relationships (SAR) to guide further molecular modifications of this tetrazole-carboxamide derivative?

Q. Advanced SAR Studies

  • Analog synthesis : Modify substituents (e.g., ethoxy to methoxy on benzamide) and test bioactivity .
  • Enzymatic assays : Evaluate inhibition of microbial enzymes (e.g., dihydrofolate reductase) linked to tetrazole activity.
  • Data correlation : Use regression models to correlate logP, steric parameters, and MIC values.

How should stability studies be conducted to determine the compound's shelf-life and storage conditions for long-term research use?

Q. Basic Stability Assessment

  • Accelerated testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Solution stability : Assess in DMSO or aqueous buffers (pH 3–9) under refrigeration (–20°C) and room temperature.
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.

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